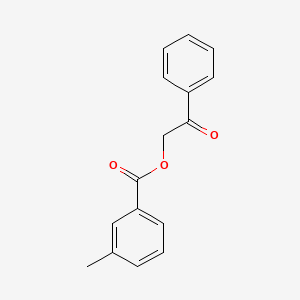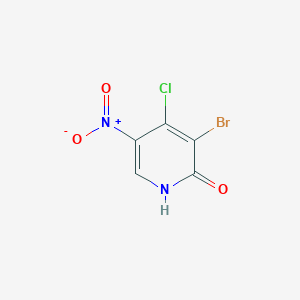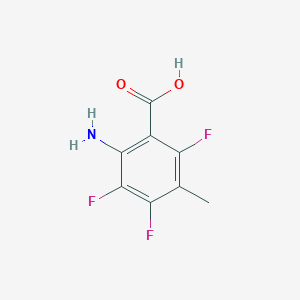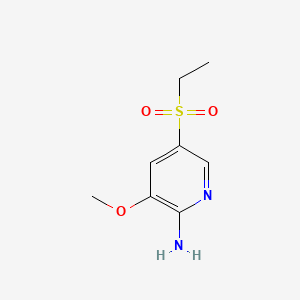
5-(Ethylsulfonyl)-3-methoxy-2-pyridinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Ethylsulfonyl)-3-methoxy-2-pyridinamine is an organic compound that belongs to the class of pyridines and derivatives This compound is characterized by the presence of an ethylsulfonyl group and a methoxy group attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethylsulfonyl)-3-methoxy-2-pyridinamine typically involves multiple steps. One common method starts with the commercially available 4-methoxybenzene-1-sulfonyl chloride. The synthetic route includes the following steps:
Methylation: The starting material undergoes methylation to introduce the methoxy group.
Thiocyanation: The intermediate product is then subjected to thiocyanation.
Ethylation: The thiocyanated product is ethylated to introduce the ethylsulfonyl group.
Oxidation: Finally, the compound is oxidized to achieve the desired product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Ethylsulfonyl)-3-methoxy-2-pyridinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include sulfoxides, sulfides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
5-(Ethylsulfonyl)-3-methoxy-2-pyridinamine has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme modulation and protein-kinase inhibition.
Industry: It is utilized in the development of novel insecticides and other agrochemicals.
Wirkmechanismus
The mechanism of action of 5-(Ethylsulfonyl)-3-methoxy-2-pyridinamine involves its interaction with specific molecular targets. One of the primary targets is the vascular endothelial growth factor receptor 2 (VEGFR2). By inhibiting this receptor, the compound can impede angiogenesis, the process of new blood vessel formation, which is crucial in cancer progression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[5-(Ethylsulfonyl)-2-methoxyphenyl]-5-[3-(2-pyridinyl)phenyl]-1,3-oxazol-2-amine: This compound shares a similar structure and is also a VEGFR2 inhibitor.
Amisulpride: Although primarily used as an antipsychotic, it contains similar functional groups and has comparable synthetic routes.
Uniqueness
5-(Ethylsulfonyl)-3-methoxy-2-pyridinamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit VEGFR2 makes it particularly valuable in cancer research and treatment.
Eigenschaften
Molekularformel |
C8H12N2O3S |
|---|---|
Molekulargewicht |
216.26 g/mol |
IUPAC-Name |
5-ethylsulfonyl-3-methoxypyridin-2-amine |
InChI |
InChI=1S/C8H12N2O3S/c1-3-14(11,12)6-4-7(13-2)8(9)10-5-6/h4-5H,3H2,1-2H3,(H2,9,10) |
InChI-Schlüssel |
SESOFDYATSTDCM-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)C1=CC(=C(N=C1)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


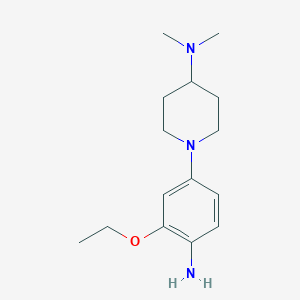
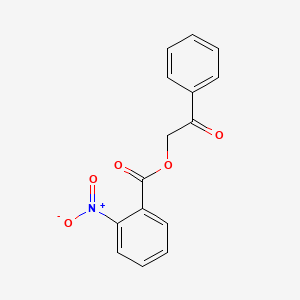
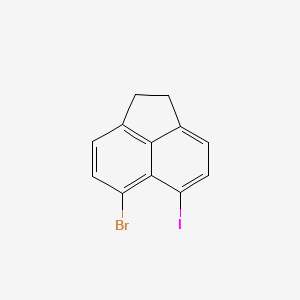
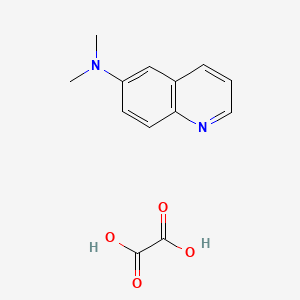

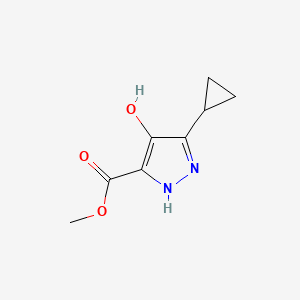
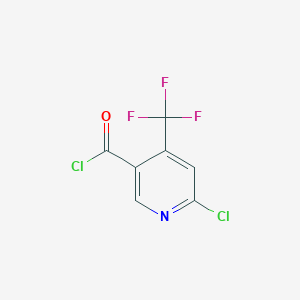
![Benzenesulfonic acid, 3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthalenyl]azo]-](/img/structure/B13936178.png)
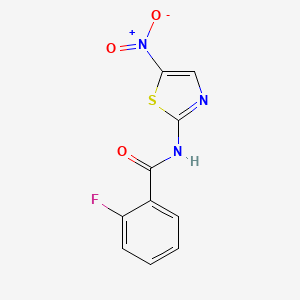
![6-Amino-5-cyano-3-methyl-4-(4-nitrophenyl)-1-phenylpyrazolo[3,4-b]pyridine](/img/structure/B13936183.png)
